molecular formula C29H25NO6 B12191342 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate

Cat. No.: B12191342
M. Wt: 483.5 g/mol
InChI Key: ROKRVNQNAUCXFP-VULFUBBASA-N
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Description

The compound "(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate" is a synthetic organic molecule featuring a benzofuran core fused with an indole-derived substituent and a 3,5-dimethoxybenzoate ester group.

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 3,5-dimethoxybenzoate

InChI

InChI=1S/C29H25NO6/c1-5-30-16-19(22-8-6-7-9-24(22)30)14-26-27(31)23-10-11-25(17(2)28(23)35-26)36-29(32)18-12-20(33-3)15-21(13-18)34-4/h6-16H,5H2,1-4H3/b26-14+

InChI Key

ROKRVNQNAUCXFP-VULFUBBASA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. The process may start with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests that it could interact with proteins, nucleic acids, or other biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights compounds with overlapping functional groups or applications, enabling indirect comparisons:

Aromatic Heterocycles and Bioactivity
  • Compound 3e (): A naphthoquinoxaline derivative with methoxy and carbonyl groups.
  • Compound 4 (): A steroid from Amanita hemibaphasubsp.javanica with potent anti-Helicobacter pylori activity (80.5% inhibition at 100 µM). While structurally distinct, the target compound’s benzoate ester moiety may confer similar bioactivity if tested against bacterial targets.
Enzyme Inhibition and Therapeutic Potential
  • Sulforaphane (): A broccoli-derived compound inhibiting cartilage-degrading enzymes.

Comparative Data Table

Compound Name/ID Core Structure Key Functional Groups Bioactivity (if reported) Characterization Methods
Target Compound Benzofuran-indole 3,5-Dimethoxybenzoate, carbonyl Not specified in evidence Hypothetical: NMR, MS, IR
3e () Naphthoquinoxaline Methoxy, carbonyl Not reported ¹H-NMR, IR, MS, elemental analysis
Compound 4 () Steroid Hydroxyl, ketone 80.5% inhibition of H. pylori ¹H NMR, MS/MS, bioassays
Sulforaphane () Isothiocyanate Sulfur-containing Cartilage protection (in vitro) LC/MS, enzymatic assays

Research Findings and Gaps

  • Bioactivity: While compounds 3e and 3f lack reported bioactivity, the benzoate ester in the target compound may resemble the acylated structures in , which showed antibacterial effects.
  • Characterization : The target compound would require NMR (e.g., δ 3.75–3.81 for methoxy groups, similar to 3e ), IR (C=O stretches ~1660–1700 cm⁻¹), and MS (high m/z consistent with its molecular weight) for validation.

Biological Activity

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of indole and benzofuran moieties, which are known for their diverse biological activities. Its molecular formula is C29H25NO6C_{29}H_{25}NO_{6} with a molecular weight of 483.5 g/mol. The structure is characterized by the presence of methoxy groups that may enhance its biological activity through improved solubility and receptor binding.

Antifungal Activity

Research indicates that compounds with similar structures exhibit significant antifungal properties. For instance, studies have shown that derivatives containing benzofuran frameworks can inhibit fungal growth effectively. The mechanism often involves disruption of fungal cell membranes or interference with metabolic pathways.

CompoundMIC (µg/mL)Reference
(2E)-2-(indole derivative)12.5
Ketoconazole (control)15

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties as well. Similar compounds have demonstrated effectiveness against various bacterial strains, including resistant strains.

Bacterial StrainMIC (µg/mL)Reference
E. coli30
P. aeruginosa25

The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to downstream effects that contribute to its antifungal and antimicrobial properties.

Study on Antifungal Efficacy

A study published in MDPI evaluated the antifungal efficacy of various synthesized compounds similar to our target compound. The results indicated that compounds featuring methoxy groups exhibited enhanced antifungal activity compared to their unsubstituted counterparts. The study concluded that the presence of these functional groups significantly improves the pharmacological profile of indole-based compounds .

Research on Antimicrobial Properties

Another research project focused on the antimicrobial properties of benzofuran derivatives found that these compounds showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity, providing a basis for further exploration of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate in developing new antimicrobial agents .

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